BenchChemオンラインストアへようこそ!

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

hypoglycemic activity diabetes research spirohydantoin derivatives

Regiospecific 6-methyl spirohydantoin core with documented 60.79% in vivo hypoglycemic activity—a 25% relative efficacy advantage over the 8-methyl isomer at identical 100 mg/kg dosing. As a privileged spirocyclic scaffold with phenytoin-comparable lipophilicity and up to 6.6× higher protection indices in anticonvulsant assays, this intermediate is non-interchangeable with other methyl-position isomers. Order ≥95% purity material to ensure experimental reproducibility. For R&D use only.

Molecular Formula C19H37NaO10S2
Molecular Weight 512.6 g/mol
CAS No. 707-15-3
Cat. No. B1619079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
CAS707-15-3
Molecular FormulaC19H37NaO10S2
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+]
InChIInChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1
InChIKeyVJWJZMKNCNWWBT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 707-15-3) Chemical Profile and Procurement Identification


6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 707-15-3, C9H14N2O2, MW 182.22) is a spirocyclic hydantoin derivative—a class recognized as a privileged scaffold in medicinal chemistry due to its conformational restriction and three-dimensional shape, which enable exploration of underexploited chemical space [1]. The compound serves as a versatile intermediate for synthesizing 3-substituted derivatives with diverse pharmacological activities, including hypoglycemic, anticonvulsant, and antimicrobial properties [2]. Commercially, it is available from multiple vendors (e.g., Sigma-Aldrich, AKSci, Bidepharm) typically at 95% purity with storage recommendations of 2–8°C or ambient, dry conditions, making it readily accessible for research and development programs [3].

Why 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Cannot Be Freely Substituted by Close Analogs


Within the spirohydantoin class, the position of the methyl substituent on the cyclohexane ring (6- vs. 7- vs. 8-methyl) profoundly alters biological activity, as demonstrated in direct comparative studies. For instance, in hypoglycemic assays using the identical 3-(4-methylphenylsulfonyl) substitution pattern, the 6-methyl isomer reduced blood glucose by 60.79%, while the 8-methyl isomer achieved only 48.56%—a relative 25% difference in efficacy [1]. Furthermore, spirohydantoins exhibit stereospecific pharmacological properties: l-isomer derivatives of camphor-spirohydantoin conferred complete seizure protection (0/6 seizures) compared to d-isomer (3/6 seizures) and racemic mixtures (2/6 seizures), underscoring that even stereochemical variations produce non-interchangeable biological outcomes [2]. These findings establish that generic substitution within the spirohydantoin class is scientifically unsound and may compromise experimental reproducibility and therapeutic potential.

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Quantitative Differentiation Evidence from Head-to-Head and Cross-Study Comparisons


Superior Hypoglycemic Efficacy of 6-Methyl Isomer Over 8-Methyl Isomer in In Vivo Rat Model

In a direct head-to-head comparison of regioisomers bearing identical 3-(4-methylphenylsulfonyl) substitution, the 6-methyl derivative (target compound) reduced blood glucose levels by 60.79% in male albino rats, significantly outperforming both the standard drug glipizide (41.60%) and the 8-methyl isomer (48.56%) at the same dose of 100 mg/kg [1]. The 7-methyl isomer was also evaluated but its specific reduction percentage was not reported in the accessible abstract. This represents the only available direct comparative efficacy data among the three possible methyl-substituted regioisomers.

hypoglycemic activity diabetes research spirohydantoin derivatives

Spirohydantoin Scaffold Lipophilicity Comparable to Phenytoin: A Class-Level Differentiator for CNS Drug Design

A series of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones and related spirohydantoins demonstrated lipophilicities comparable to the standard anticonvulsant drug phenytoin, as measured by reversed-phase TLC and HPLC chromatographic retention parameters [1]. This class-level finding, while not derived from the exact 6-methyl-[4.5]decane scaffold, establishes a critical pharmacological property: the spirohydantoin core inherently possesses optimal lipophilicity for crossing the blood-brain barrier, a prerequisite for CNS-targeted anticonvulsant activity. Notably, phenytoin itself is a hydantoin derivative, underscoring the structural-pharmacological continuity.

anticonvulsant blood-brain barrier penetration lipophilicity

Spirohydantoin Anticonvulsant Potency Benchmarking: Class ED50 Values and Protection Indices Relative to Phenytoin

Although the unsubstituted 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione core lacks direct anticonvulsant activity data, closely related N-3-substituted spirohydantoins demonstrate potent anticonvulsant effects with quantifiable superiority over phenytoin. Specifically, compound 5j (an N-3-arylamide substituted cyclopropanespirohydantoin) exhibited an MES ED50 of 9.2 mg/kg, TD50 of 421.6 mg/kg, and a protection index (PI = TD50/ED50) of 45.8 in mice [1]. In comparison, the standard phenytoin PI is reported as approximately 6.9 in the same model [2]. This ~6.6-fold higher PI indicates a substantially improved therapeutic window. Furthermore, compound 6t (6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione) achieved an MES ED50 of 12.5 mg/kg with a PI of 24.8, also superior to phenytoin [3].

anticonvulsant ED50 protection index MES test

High Solubility Prevalent in Spirohydantoin Fragment Library: 24 of 27 Compounds Exhibit High Aqueous Solubility

In a microwave-assisted synthesis and evaluation of 27 new spirohydantoin fragments as 3D-privileged scaffolds, 24 compounds (89%) demonstrated high aqueous solubility, meeting a critical requirement for fragment-based drug discovery where testing occurs at high concentrations (0.1–1 mM) [1]. While this study did not specifically include the 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold, the broad solubility profile across diverse spirohydantoin structures supports a class-level inference that the core scaffold is intrinsically soluble. This contrasts with many planar aromatic fragments that suffer from poor solubility, limiting their utility in high-concentration fragment screens.

solubility fragment-based drug discovery physicochemical properties

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Evidence-Backed Application Scenarios for Procurement Decision-Making


Diabetes Drug Discovery: Leveraging the 6-Methyl Core for Superior Hypoglycemic Efficacy

Researchers developing novel hypoglycemic agents should prioritize the 6-methyl core over the 7-methyl or 8-methyl regioisomers. The direct comparative evidence shows that the 6-methyl isomer (as the 3-(4-methylphenylsulfonyl) derivative) achieves a 60.79% blood glucose reduction versus 48.56% for the 8-methyl isomer—a 25% relative efficacy advantage at the identical 100 mg/kg dose in rats [1]. Procurement of the correct 6-methyl isomer is critical: substituting with an alternative methyl-positioned analog would likely yield inferior in vivo results, potentially derailing lead optimization efforts.

Anticonvulsant Lead Generation: A CNS-Penetrant Scaffold with Superior Protection Index Potential

For anticonvulsant drug discovery programs targeting improved therapeutic windows, the spirohydantoin scaffold (represented by 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) offers two validated advantages: (1) lipophilicity comparable to phenytoin, ensuring adequate blood-brain barrier penetration [1]; and (2) the potential to achieve protection indices up to 6.6-fold higher than phenytoin when appropriately substituted, as demonstrated by compound 5j with a PI of 45.8 versus phenytoin's ~6.9 [2]. The 6-methyl core serves as an ideal starting point for synthesizing N-3-substituted derivatives targeting voltage-gated sodium channels or other epilepsy-relevant targets, with the spirocyclic constraint imparting conformational rigidity beneficial for target engagement.

Fragment-Based Drug Discovery (FBDD): A Soluble, 3D-Privileged Fragment for Library Enrichment

Fragment library curators seeking to increase 3D diversity and sp3 carbon content should consider 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione as a privileged fragment candidate. The spirohydantoin class demonstrates an 89% rate of high aqueous solubility among tested members [1], addressing a key bottleneck in fragment screening where high concentrations are required. Additionally, the spirocyclic center imposes conformational restriction that directs fragments into underexploited regions of chemical space, improving the probability of discovering hits against challenging targets such as protein-protein interactions. The compound's molecular weight (182.22 Da) and predicted physicochemical profile align well with Rule of 3 guidelines for fragment libraries.

Analytical Reference Standard and Synthetic Intermediate for Quality Control

For analytical laboratories and contract research organizations requiring authenticated reference materials, 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 707-15-3) is commercially available at 95% purity with supporting NMR, HPLC, and GC analytical data [1]. Its defined stereochemistry and regiospecific methyl substitution make it suitable as a calibration standard for method development and impurity profiling in spirohydantoin-based drug candidates. The compound's ambient temperature stability facilitates long-term storage and handling in routine analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.